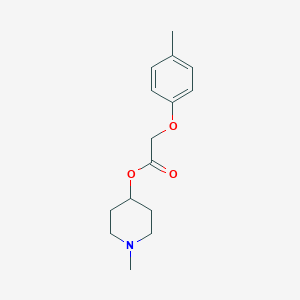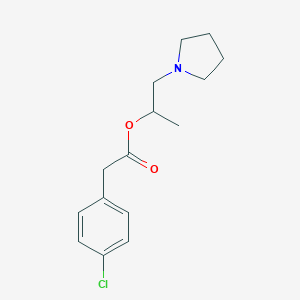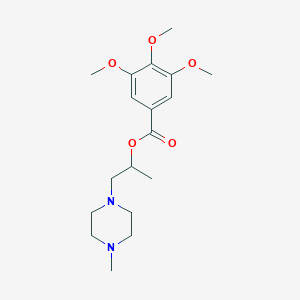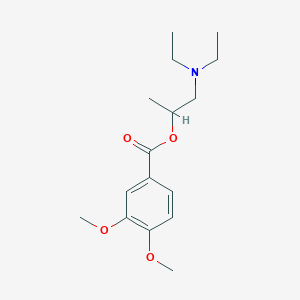
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate, also known as DMFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMFP is a derivative of benzoic acid and has a molecular formula of C17H23NO2F.
作用機序
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is not fully understood, but it is believed to interact with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, indicating its potential as a protein ligand. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells through the activation of apoptosis pathways. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and can be used at low concentrations in experiments. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. This compound is also a relatively new compound, and its properties and potential applications are still being explored.
将来の方向性
There are several future directions for the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate. One potential direction is the development of this compound-based compounds with improved properties for drug discovery and material science. Another direction is the exploration of this compound's potential as a protein ligand for the development of new therapeutic agents. The use of this compound as a derivatizing agent for the detection of various compounds in analytical chemistry is also an area of future research. Finally, the study of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an important area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process starting from 3-fluorobenzoic acid. This compound has been studied for its potential applications in drug discovery, material science, and analytical chemistry. The mechanism of action of this compound is not fully understood, but it is believed to interact with biological targets through non-covalent interactions. This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of this compound, including the development of this compound-based compounds with improved properties and the exploration of this compound's potential as a protein ligand and neuroprotective agent.
合成法
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can be synthesized through a multistep process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a base such as triethylamine to obtain this compound. The purity of the compound can be improved through recrystallization or column chromatography.
科学的研究の応用
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, this compound has been explored as a potential lead compound for the development of new drugs due to its ability to interact with biological targets. This compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. In material science, this compound has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a derivatizing agent for the detection of various compounds such as amino acids, peptides, and steroids.
特性
分子式 |
C17H24FNO2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3 |
InChIキー |
UBNHRPVZGCZIMM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
正規SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)


![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)



